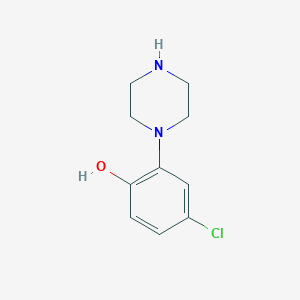![molecular formula C11H18Cl2N2 B6265658 rac-4-[(1R,2S)-2-aminocyclopropyl]-N,N-dimethylaniline dihydrochloride, trans CAS No. 1807933-99-8](/img/new.no-structure.jpg)
rac-4-[(1R,2S)-2-aminocyclopropyl]-N,N-dimethylaniline dihydrochloride, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-4-[(1R,2S)-2-aminocyclopropyl]-N,N-dimethylaniline dihydrochloride, trans: is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and therapeutic applications. This compound is known for its unique structure, which includes a cyclopropyl group and an aniline derivative, making it a subject of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-4-[(1R,2S)-2-aminocyclopropyl]-N,N-dimethylaniline dihydrochloride, trans typically involves multiple steps, starting with the preparation of the cyclopropylamine intermediate. This intermediate is then reacted with N,N-dimethylaniline under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Rac-4-[(1R,2S)-2-aminocyclopropyl]-N,N-dimethylaniline dihydrochloride, trans undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the reduction of the cyclopropyl group.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenated derivatives, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropylamines.
Scientific Research Applications
Rac-4-[(1R,2S)-2-aminocyclopropyl]-N,N-dimethylaniline dihydrochloride, trans has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-4-[(1R,2S)-2-aminocyclopropyl]-N,N-dimethylaniline dihydrochloride, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Rac-4-[(1R,2S)-2-aminocyclopropyl]-N,N-dimethylaniline dihydrochloride, trans can be compared with other similar compounds, such as:
Cyclopropylamines: These compounds share the cyclopropyl group and exhibit similar reactivity.
Aniline Derivatives: Compounds with aniline moieties that have comparable chemical properties.
The uniqueness of this compound lies in its combination of the cyclopropyl and aniline groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1807933-99-8 |
|---|---|
Molecular Formula |
C11H18Cl2N2 |
Molecular Weight |
249.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



